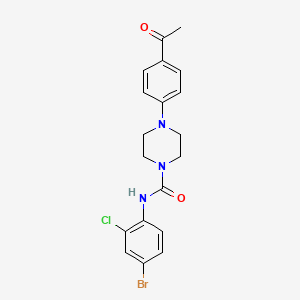
7-methyl-3-phenyl-1H-indole-2-carboxylic acid
Overview
Description
7-methyl-3-phenyl-1H-indole-2-carboxylic acid, also known as MPI or 7-Me-PI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
7-methyl-3-phenyl-1H-indole-2-carboxylic acid has been the subject of numerous scientific studies due to its potential applications in various fields. One of the most promising applications of 7-methyl-3-phenyl-1H-indole-2-carboxylic acid is in the development of new drugs for the treatment of cancer. Studies have shown that 7-methyl-3-phenyl-1H-indole-2-carboxylic acid exhibits potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells.
Mechanism of Action
The mechanism of action of 7-methyl-3-phenyl-1H-indole-2-carboxylic acid is not yet fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer cell growth and proliferation. 7-methyl-3-phenyl-1H-indole-2-carboxylic acid has been shown to inhibit the activity of the protein kinase B (AKT) pathway, which is involved in the regulation of cell survival and proliferation.
Biochemical and Physiological Effects:
7-methyl-3-phenyl-1H-indole-2-carboxylic acid has been shown to have a number of biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 7-methyl-3-phenyl-1H-indole-2-carboxylic acid inhibits the growth and proliferation of cancer cells, induces apoptosis (programmed cell death), and inhibits the migration and invasion of cancer cells. In vivo studies have shown that 7-methyl-3-phenyl-1H-indole-2-carboxylic acid inhibits tumor growth and metastasis in animal models of breast and lung cancer.
Advantages and Limitations for Lab Experiments
7-methyl-3-phenyl-1H-indole-2-carboxylic acid has a number of advantages for use in lab experiments, including its high potency and selectivity against cancer cells, as well as its ability to inhibit multiple signaling pathways involved in cancer cell growth and proliferation. However, there are also limitations to the use of 7-methyl-3-phenyl-1H-indole-2-carboxylic acid in lab experiments, including its low solubility in water and its potential toxicity to normal cells.
Future Directions
There are a number of future directions for research on 7-methyl-3-phenyl-1H-indole-2-carboxylic acid, including the development of new synthetic methods for 7-methyl-3-phenyl-1H-indole-2-carboxylic acid, the identification of novel targets for 7-methyl-3-phenyl-1H-indole-2-carboxylic acid in cancer cells, and the development of new drug delivery systems for 7-methyl-3-phenyl-1H-indole-2-carboxylic acid. Additionally, further research is needed to better understand the mechanism of action of 7-methyl-3-phenyl-1H-indole-2-carboxylic acid and its potential applications in other fields, such as neurodegenerative diseases and inflammation.
In conclusion, 7-methyl-3-phenyl-1H-indole-2-carboxylic acid is a promising chemical compound that has shown significant potential for use in the development of new drugs for the treatment of cancer. While there is still much to be learned about the mechanism of action and potential applications of 7-methyl-3-phenyl-1H-indole-2-carboxylic acid, the current research suggests that it may be a valuable tool for researchers in a variety of fields.
properties
IUPAC Name |
7-methyl-3-phenyl-1H-indole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c1-10-6-5-9-12-13(11-7-3-2-4-8-11)15(16(18)19)17-14(10)12/h2-9,17H,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSOLISRTJWBBIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=C(N2)C(=O)O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-methyl-3-phenyl-1H-indole-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(4-chlorobenzylidene)-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4856501.png)
![5-bromo-2-[2-(3-methylphenoxy)ethoxy]benzaldehyde N-phenylsemicarbazone](/img/structure/B4856510.png)
![N-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]cyclohexanecarboxamide](/img/structure/B4856520.png)
![2-ethyl 4-propyl 3-methyl-5-({[1-(methylsulfonyl)-4-piperidinyl]carbonyl}amino)-2,4-thiophenedicarboxylate](/img/structure/B4856525.png)
![N-(2-(2-furyl)-1-{[(2-methoxyethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B4856527.png)
![N-{4-[(ethylamino)sulfonyl]phenyl}-1-pyrrolidinecarbothioamide](/img/structure/B4856548.png)
![ethyl 4-{[({2-[(4-chlorophenyl)thio]ethyl}amino)carbonothioyl]amino}benzoate](/img/structure/B4856554.png)
![4-[2-(4,6-dioxo-1-phenyl-2-thioxotetrahydro-5(2H)-pyrimidinylidene)hydrazino]benzenesulfonic acid](/img/structure/B4856556.png)
![ethyl 2-cyano-3-[4-(4-methyl-1-piperazinyl)phenyl]acrylate](/img/structure/B4856562.png)
![3-methyl-N-(2-methylcyclohexyl)-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4856563.png)
![ethyl 3-({[(4-chloro-2-fluorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B4856573.png)
![2-[(3-chlorobenzyl)thio]-5,6-dimethyl-3-(2-pyridinylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4856576.png)

